molecular formula C5H9ClO3 B2480163 1-Methyl-2-methoxyethyl chloroformate CAS No. 75032-86-9

1-Methyl-2-methoxyethyl chloroformate

Cat. No. B2480163
M. Wt: 152.57
InChI Key: ZMNJVBZJWSGGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05663200

Procedure details

1 ml (10.2 mmol) of 1-methoxy-2-propanol (Fluka, Buchs, Switzerland) is injected slowly into an ice-cold solution of 916 mg (1.1 equivalent) of bis(trichloromethyl) carbonate (triphosgene; Fluka, Buchs, Switzerland) in 35 ml of ether using a syringe. At the same time, 1 ml (1.2 equivalents) of pyridine in 5 ml of ether is added dropwise from a dropping funnel. After the addition has ended, the mixture is left to stir at RT for a further 60 min. The reaction mixture is filtered through wadding and the solvent is carefully evaporated off (35° C. waterbath). The oily residue (title compound) is subjected to further processing without any purification. 1H-NMR (200 MHz; CDCl3)=inter alia 5.05/m (1H); 3.30/s (3H); 1.27/d (3H).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
916 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([OH:6])[CH3:5].C(=O)(OC(Cl)(Cl)Cl)[O:8][C:9](Cl)(Cl)[Cl:10].N1C=CC=CC=1>CCOCC>[Cl:10][C:9]([O:6][CH:4]([CH3:5])[CH2:3][O:2][CH3:1])=[O:8]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
COCC(C)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
916 mg
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for a further 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through wadding
CUSTOM
Type
CUSTOM
Details
the solvent is carefully evaporated off (35° C. waterbath)
CUSTOM
Type
CUSTOM
Details
The oily residue (title compound) is subjected to further processing without any purification

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
ClC(=O)OC(COC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.